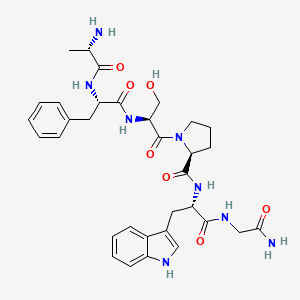
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide is a peptide compound composed of a sequence of amino acids: L-alanine, L-phenylalanine, L-serine, L-proline, L-tryptophan, and glycinamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products Formed
Oxidation: Formation of oxindole derivatives from tryptophan.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, leading to a cascade of molecular events. The peptide’s structure allows it to bind to target proteins, influencing their function and activity. The exact molecular targets and pathways involved can vary based on the peptide’s modifications and the biological system in which it is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine: Similar peptide with valine instead of proline and tryptophan.
Alanylphenylalanine: A simpler dipeptide composed of L-alanine and L-phenylalanine.
L-Phenylalanyl-L-isoleucyl-L-alanyl-L-seryl-L-serine: Another peptide with a different sequence of amino acids.
Uniqueness
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of tryptophan and proline residues can influence the peptide’s conformation and interactions with other molecules, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
410082-92-7 |
|---|---|
Molekularformel |
C33H42N8O7 |
Molekulargewicht |
662.7 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H42N8O7/c1-19(34)29(44)38-24(14-20-8-3-2-4-9-20)31(46)40-26(18-42)33(48)41-13-7-12-27(41)32(47)39-25(30(45)37-17-28(35)43)15-21-16-36-23-11-6-5-10-22(21)23/h2-6,8-11,16,19,24-27,36,42H,7,12-15,17-18,34H2,1H3,(H2,35,43)(H,37,45)(H,38,44)(H,39,47)(H,40,46)/t19-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
QCHHNYIMSQOZLI-UVUUWJHSSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



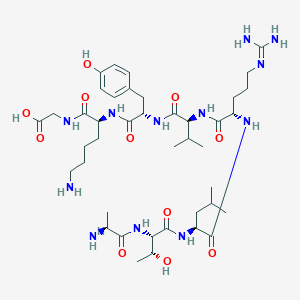
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
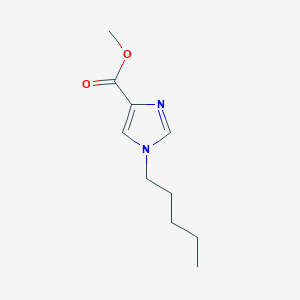
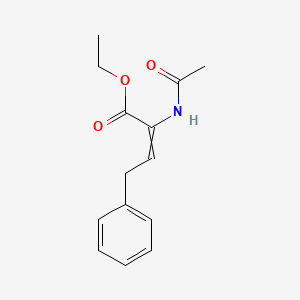
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
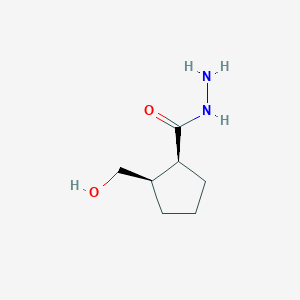

![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
